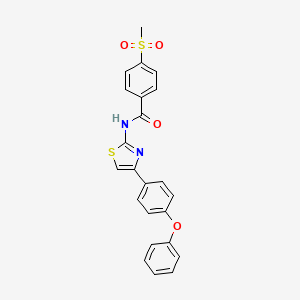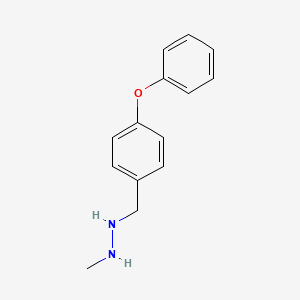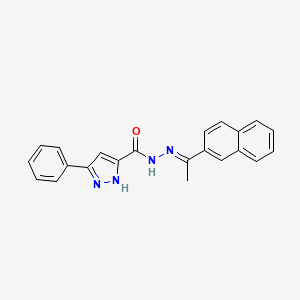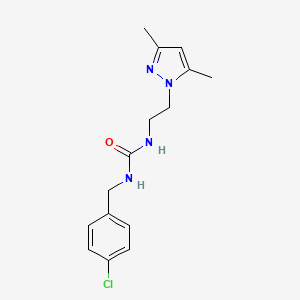
4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a derivative of benzamide with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as benzamide groups, sulfonamide moieties, and heterocyclic components like thiadiazole and oxadiazole rings. These structural motifs are known to contribute to various biological activities, including anticancer and antiarrhythmic properties .
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted techniques and sodium borohydride reduction, indicating that the synthesis of 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide could potentially be optimized using similar methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of substituted benzamide/benzene sulfonamides was achieved through the reduction of corresponding imino-pyridinium ylides . These methods could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole scaffold, as seen in the compounds synthesized in paper , suggests that the incorporation of a thiazol-2-yl group in 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide could be significant for its activity. Additionally, the sulfonamide group, as discussed in paper , is a common feature in many biologically active compounds and could contribute to the compound's antiarrhythmic activity.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their functional groups. The papers do not provide specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, the Schiff's bases mentioned in paper could undergo further chemical transformations, which might be applicable to the synthesis or modification of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers provided do not detail these properties for the specific compound, but they do mention the evaluation of ADMET properties for the synthesized compounds , which is essential for understanding the drug-likeness of the compound. The oral bioavailability and hemodynamic profile of a related compound were also characterized, indicating the importance of these properties in the development of therapeutic agents .
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity : Some derivatives of 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide have shown potential as Class III antiarrhythmic agents. These compounds exhibited potent Class III activity without affecting conduction both in vitro and in vivo, making them promising candidates for cardiac arrhythmia treatment (Ellingboe et al., 1992).
Anticancer Activity : Derivatives of this compound have been designed and synthesized for their potential anticancer properties. Some of these compounds showed significant activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Glucokinase Activation : Novel derivatives have been identified as glucokinase activators, showing potent and orally bioavailable properties. This could have implications for the treatment of diabetes, as glucokinase plays a critical role in glucose homeostasis (Iino et al., 2009).
Antimicrobial and Antifungal Agents : Some derivatives have shown promising antimicrobial and antifungal activities, suggesting their potential use in treating various infections. They have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Bikobo et al., 2017).
Antitubercular Agents : Certain sulfonyl derivatives of the compound have been synthesized and characterized for their antitubercular activities. These compounds have exhibited moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties (Kumar et al., 2013).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-31(27,28)20-13-9-17(10-14-20)22(26)25-23-24-21(15-30-23)16-7-11-19(12-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQOZGXPXBORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)
![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)
![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)

![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)
![Tert-butyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3011615.png)
